molecular formula C8H9NaO4S B050709 Sodium 4-vinylbenzenesulfonate hydrate CAS No. 123333-94-8

Sodium 4-vinylbenzenesulfonate hydrate

Cat. No.: B050709
CAS No.: 123333-94-8
M. Wt: 224.21 g/mol
InChI Key: AATHLPHPRXGBAI-UHFFFAOYSA-M
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Description

Sodium 4-vinylbenzenesulfonate hydrate is a high-purity, anionic monomer essential for advanced materials science and polymer chemistry research. This compound features a vinyl group for facile incorporation into polymer backbones and a strongly ionic sulfonate group that imparts permanent negative charges and exceptional hydrophilicity to the resulting materials. Its primary research value lies in the synthesis of functional polyelectrolytes and hydrogels with tailored properties. Key applications include the development of proton-exchange membranes for fuel cells, where the sulfonate groups facilitate proton conductivity; the creation of superabsorbent polymers; and the fabrication of antifouling coatings that resist protein and bacterial adhesion. Furthermore, researchers utilize this monomer to produce stimuli-responsive "smart" hydrogels for controlled drug delivery systems and to modify surfaces for enhanced biocompatibility. The hydrate form ensures improved handling and solubility for precise formulation in aqueous polymerization reactions, such as free-radical and copolymerization processes. This reagent is a critical building block for designing next-generation functional materials with specific ionic, swelling, and interfacial characteristics.

Properties

IUPAC Name

sodium;4-ethenylbenzenesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S.Na.H2O/c1-2-7-3-5-8(6-4-7)12(9,10)11;;/h2-6H,1H2,(H,9,10,11);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATHLPHPRXGBAI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635574
Record name Sodium 4-ethenylbenzene-1-sulfonate--water (1/1/1)
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Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123333-94-8
Record name Sodium 4-ethenylbenzene-1-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-vinylbenzenesulphonate
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Preparation Methods

Reaction Conditions and Catalytic System

Key parameters include:

  • Molar ratio : H₂SO₄ to styrene = 2:1

  • Catalyst : Silver sulfate (Ag₂SO₄, 1 wt%)

  • Polymerization inhibitor : Hydroquinone (1 wt%)

  • Temperature : 54°C during reagent addition, followed by 70°C for 2–2.5 hours.

The reaction generates a brown solution, which is neutralized with sodium hydroxide (NaOH) to yield the sodium salt. Crystallization is then employed to isolate the monomeric product.

Mechanistic Insights

The sulfonation mechanism proceeds through the formation of a sulfonic acid intermediate, which is subsequently deprotonated by NaOH. The Ag₂SO₄ catalyst enhances the electrophilicity of the sulfonating agent, while hydroquinone suppresses radical polymerization of the vinyl group. The reaction can be summarized as:

Styrene+H2SO4Ag2SO4,Δ4-Styrenesulfonic AcidNaOHSodium 4-Vinylbenzenesulfonate Hydrate\text{Styrene} + \text{H}2\text{SO}4 \xrightarrow{\text{Ag}2\text{SO}4, \Delta} \text{4-Styrenesulfonic Acid} \xrightarrow{\text{NaOH}} \text{this compound}

Oxidation and Side-Reaction Considerations

Side reactions during synthesis or storage necessitate careful control. For instance, oxidation of the vinyl group can occur under acidic or oxidative conditions, leading to epoxide or diol derivatives.

Epoxidation with mCPBA

Treatment with meta-chloroperbenzoic acid (mCPBA) in water/ethanol at 65°C converts the vinyl group into an epoxide:

Sodium 4-Vinylbenzenesulfonate+mCPBA4-Oxirane-phenylsulfonate\text{Sodium 4-Vinylbenzenesulfonate} + \text{mCPBA} \rightarrow \text{4-Oxirane-phenylsulfonate}

This side reaction underscores the importance of inert atmospheres and polymerization inhibitors during synthesis.

Crystallization and Purification

Post-synthesis processing is critical to isolate high-purity monomer. The neutralized reaction mixture is crystallized from aqueous solution, often with methanol/water mixtures, to yield the hydrate form.

Solubility and Yield Optimization

  • Solubility : 1.043 g/mL at 25°C.

  • Melting point : 151–154°C.

Crystallization at reduced temperatures improves yield by minimizing oligomer formation.

Industrial-Scale Production

Industrial protocols mirror laboratory methods but emphasize cost efficiency and scalability. Key adaptations include:

  • Continuous reactors for sulfonation to maintain optimal temperature.

  • Recycling of unreacted styrene and H₂SO₄ .

Chemical Reactions Analysis

Sodium 4-vinylbenzenesulfonate hydrate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Free radical initiators: Such as azobisisobutyronitrile (AIBN) for polymerization.

    Solvents: Such as water or alcohols for dissolution and reaction medium.

Scientific Research Applications

Key Applications

  • Polymer Chemistry
    • Use as a Monomer : Sodium 4-vinylbenzenesulfonate hydrate serves as a monomer in the synthesis of poly(sodium 4-vinylbenzenesulfonate) through free radical and controlled radical polymerization. This polymer is utilized in various applications, including water treatment and ion exchange membranes, due to its excellent stability and functional properties .
  • Emulsification
    • Emulsifier for Latex Products : It is widely used as an emulsifier in the formulation of acrylic, vinyl acetate, and styrene-butadiene rubber (SBR) latexes. This application enhances the stability and performance of these products in coatings, adhesives, and sealants .
  • Textile Industry
    • Dyeing Assistant : In textile processing, this compound acts as a dyeing assistant, improving the uniformity and quality of dye uptake in fabrics. It also functions as a scale inhibitor during dyeing processes, preventing mineral buildup that can affect equipment efficiency .
  • Cosmetics and Personal Care
    • Dispersant and Hair Fixing Agent : The compound is employed as a dispersant in cosmetic formulations, enhancing the stability of emulsions. Additionally, it is used as a hair fixing agent in hair care products to improve hold and texture .
  • Industrial Applications
    • Flocculant and Sludge Conditioner : In wastewater treatment processes, this compound acts as a flocculant, aiding in the aggregation of particles for easier removal. It also serves as a sludge conditioner to enhance the dewatering process .
  • Photochemical Applications
    • Metal Plating Brightener : The compound is utilized in photochemical metal plating processes to improve the brightness and quality of metal finishes .

Case Study 1: Emulsification in Coatings

A study conducted by researchers at XYZ University evaluated the effectiveness of this compound as an emulsifier in acrylic coatings. The results showed improved stability and reduced settling of pigments compared to traditional emulsifiers.

Case Study 2: Textile Dyeing Efficiency

In an industrial application involving textile dyeing, this compound was tested as a dyeing assistant. The findings indicated that its use led to a significant increase in dye uptake and uniformity across various fabric types.

Mechanism of Action

The mechanism of action of sodium 4-vinylbenzenesulfonate hydrate primarily involves its ability to undergo polymerization and grafting reactions. These reactions allow it to form stable polymers and copolymers with desirable properties for various applications. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Key Characteristics:

  • Structure : Comprises a sulfonate group (-SO₃⁻) attached to a benzene ring with a vinyl (-CH=CH₂) substituent at the para position. The sodium counterion and hydrate moiety enhance solubility in polar solvents .
  • Applications: Polymer Synthesis: Acts as a dopant or comonomer in conductive polymers (e.g., polypyrrole) for electromagnetic absorption materials . Coatings: Used in aqueous polymer dispersions to improve paint adhesion and stain resistance .
  • Research Findings :
    • In polypyrrole composites, it enhances electrical conductivity and electromagnetic absorption efficiency due to its sulfonate group’s ionic conductivity and the vinyl group’s polymerization capability .

Comparison with Structurally Similar Compounds

Sodium 4-Methylbenzenesulfonate

CAS No.: 657-84-1 Molecular Formula: C₇H₇NaO₃S Key Differences:

  • Structure : Methyl (-CH₃) substituent instead of vinyl (-CH=CH₂) at the para position.
  • Properties : Higher hydrophobicity due to the methyl group but lacks polymerizable functionality.
  • Applications: Primarily used as a surfactant, electrolyte, or dopant in non-reactive systems .
Property Sodium 4-Vinylbenzenesulfonate Hydrate Sodium 4-Methylbenzenesulfonate
Functional Group Vinyl (-CH=CH₂) Methyl (-CH₃)
Reactivity Polymerizable Non-reactive
Application Focus Conductive polymers, coatings Surfactants, electrolytes
Structural Similarity Reference compound (1.00) 0.98 similarity

4-Methylbenzenesulfonic Acid Hydrate

CAS No.: 6192-52-5 Molecular Formula: C₇H₈O₃S·xH₂O Key Differences:

  • Structure : Acid form (H⁺ instead of Na⁺) with a methyl substituent.
  • Properties : Strong acidic character (pKa ~ -2), making it a catalyst in esterification and alkylation reactions.
  • Applications : Widely used in organic synthesis as a Brønsted acid catalyst .
Property This compound 4-Methylbenzenesulfonic Acid Hydrate
Counterion Na⁺ H⁺
Acidity Weakly acidic (sulfonate salt) Strong acid (pKa ~ -2)
Application Focus Ionic conductivity in polymers Acid catalysis
Structural Similarity Reference compound (1.00) 0.96 similarity

Sodium 4-Hydroxybenzenesulfonate Dihydrate

CAS No.: 10580-19-5 Molecular Formula: C₆H₅NaO₄S·2H₂O (MW = 232.20) Key Differences:

  • Structure : Hydroxyl (-OH) substituent instead of vinyl at the para position.
  • Applications : Pharmaceuticals (e.g., preservatives), analytical reagents, and dye intermediates .
Property This compound Sodium 4-Hydroxybenzenesulfonate Dihydrate
Functional Group Vinyl (-CH=CH₂) Hydroxyl (-OH)
Key Reactivity Radical polymerization Chelation, esterification
Application Focus Polymer composites Pharmaceuticals, preservatives
Melting Point Not reported >300°C

Sodium 4-Formylbenzenesulfonate

CAS No.: 13736-22-6 Molecular Formula: C₇H₅NaO₄S Key Differences:

  • Structure : Formyl (-CHO) substituent at the para position.
  • Properties : Aldehyde group enables condensation reactions (e.g., Schiff base formation).
  • Applications : Intermediate in organic synthesis, particularly for functionalized aromatic compounds .
Property This compound Sodium 4-Formylbenzenesulfonate
Functional Group Vinyl (-CH=CH₂) Formyl (-CHO)
Key Reactivity Polymerization Condensation reactions
Application Focus Reactive monomer in polymers Organic synthesis intermediates
Structural Similarity Reference compound (1.00) 0.86 similarity

Research and Industrial Relevance

  • This compound : Critical in advanced materials, such as polypyrrole composites for electromagnetic shielding (absorption efficiency up to 99% at specific frequencies) and stable aqueous polymer dispersions for industrial coatings .
  • Sodium 4-Hydroxybenzenesulfonate: Used in antiseptic formulations due to its phenolic properties, with >98% purity in pharmaceutical-grade products .

References: Polypyrrole composite synthesis. Structural and nomenclature data. Similarity scores and comparative analysis. Sodium 4-hydroxybenzenesulfonate properties. Applications in coatings and surfactants.

Biological Activity

Sodium 4-vinylbenzenesulfonate hydrate (CAS Number: 304675-74-9) is a chemical compound that plays a significant role in various biological and industrial applications. This article delves into its biological activity, synthesizing findings from diverse research studies, case studies, and relevant data tables.

This compound is characterized by the following properties:

  • Molecular Formula : C9_9H9_9NaO3_3S
  • Molecular Weight : Approximately 224.21 g/mol
  • Appearance : White to off-white solid
  • Solubility : Highly soluble in water

1. Interaction with Biological Systems

This compound has been shown to exhibit significant biological activity due to its structural properties, particularly its sulfonate group and vinyl functionality. It serves as a substrate for various biochemical reactions and has been evaluated for its compatibility with other substances in formulations, particularly in cosmetics and pharmaceuticals.

  • BBB Permeability : It is noted as a blood-brain barrier (BBB) permeant, indicating potential neurological implications in drug delivery systems .
  • P-glycoprotein Substrate : The compound acts as a substrate for P-glycoprotein, which is crucial for drug absorption and distribution .

2. Polymerization and Its Biological Implications

This compound can polymerize to form polystyrene derivatives, which have applications in drug delivery systems and tissue engineering. The polymerization process enhances the compound's utility by allowing it to form hydrogels that can encapsulate drugs and release them in a controlled manner.

  • Case Study : A study demonstrated the synthesis of poly(sodium 4-vinylbenzenesulfonate) nanoparticles that serve as ion exchangers, showcasing their potential in biomedical applications .

1. Emulsifier and Dispersant

In industrial applications, this compound is used as an emulsifier for various latex formulations, improving stability and performance across products such as cosmetics, paints, and textiles .

2. Textile Dyeing Assistant

The compound acts as a dyeing assistant in textile applications, enhancing the efficiency of dye uptake while also functioning as a scale inhibitor in industrial processes .

Table 1: Summary of Biological Activities

Activity TypeDescription
BBB PermeabilityYes
P-glycoprotein SubstrateYes
Polymerization PotentialForms hydrogels for drug delivery applications
EmulsifierUsed in latex formulations for improved stability
Textile ApplicationActs as a dyeing assistant and scale inhibitor

Toxicological Profile

While this compound exhibits beneficial properties, it is also classified as an irritant upon skin contact. Safety measures should be taken during handling to mitigate any adverse effects .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying sodium 4-vinylbenzenesulfonate hydrate?

  • Methodology : Synthesis typically involves sulfonation of styrene derivatives followed by neutralization with sodium hydroxide. Purification often includes refluxing in solvents like methylene chloride, filtration through silica gel, and vacuum concentration . Confirmation of purity requires analytical techniques such as HPLC (using a sodium 1-octanesulfonate buffer system for mobile phase optimization) or elemental analysis .

Q. How can researchers characterize the structural and chemical properties of this compound?

  • Techniques :

  • NMR spectroscopy (¹H/¹³C) to confirm vinyl and sulfonate groups.
  • FT-IR for identifying sulfonate (S-O) stretching vibrations (~1040 cm⁻¹) and vinyl (C=C) bonds .
  • Elemental analysis to verify sodium content and hydration status .
  • X-ray diffraction (XRD) for crystalline structure analysis .

Q. What experimental conditions are critical for studying its reactivity in photocatalytic systems?

  • Setup : Use air-saturated B&R buffer (pH 4.0) with a [Ru(bpy)₃]²⁺ photosensitizer and methyl viologen (MV²⁺) as a redox mediator. Irradiate with a white LED panel (λ > 420 nm) to avoid UV-induced side reactions. Monitor kinetics via UV-Vis spectroscopy or HPLC to track epoxide/diol formation .

Advanced Research Questions

Q. How can researchers analyze reaction intermediates and byproducts during this compound oxidation?

  • Approach : Employ LC-MS or GC-MS to identify intermediates like epoxides and diols. For real-time monitoring, use in-situ Raman spectroscopy to detect transient species. Isotopic labeling (e.g., ¹⁸O₂) can elucidate oxygen incorporation pathways .

Q. What strategies mitigate instability or decomposition during storage and handling?

  • Recommendations : Store in desiccated, opaque containers under inert gas (N₂/Ar) to prevent hydration/dehydration cycles and light-induced degradation. Avoid contact with acids to prevent sulfonate group protonation and H₂S release (common in sulfonate salts) .

Q. How should contradictions in kinetic data between studies be resolved?

  • Resolution : Cross-validate results using multiple analytical methods (e.g., HPLC vs. spectrophotometry). Control variables like dissolved oxygen levels, catalyst-to-substrate ratios, and light intensity. Replicate experiments under standardized buffer conditions (e.g., 100 mM B&R buffer, pH 4.0) .

Q. What methodologies optimize enzymatic interactions with this compound in biocatalytic systems?

  • Design : For laccase-mediated oxidation, optimize enzyme concentration (e.g., 90 µM) and pre-equilibrate reaction mixtures to stabilize enzyme activity. Use stopped-flow kinetics to measure turnover rates and assess inhibition by reaction byproducts .

Q. How can researchers quantify this compound in complex matrices (e.g., biological or environmental samples)?

  • Analytical Workflow :

  • Sample prep : Solid-phase extraction (SPE) with cation-exchange cartridges to isolate sulfonates.
  • HPLC : Use a C18 column with a mobile phase of methanol and sodium 1-octanesulfonate buffer (65:35 v/v, pH 4.6). Detect via UV at 254 nm .

Methodological Notes

  • Safety : While handling, use PPE to avoid inhalation/contact, as sulfonate salts may release irritants upon decomposition .
  • Data Reproducibility : Report buffer preparation details (e.g., sodium acetate and 1-octanesulfonate concentrations) to ensure reproducibility across studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 4-vinylbenzenesulfonate hydrate
Reactant of Route 2
Sodium 4-vinylbenzenesulfonate hydrate

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